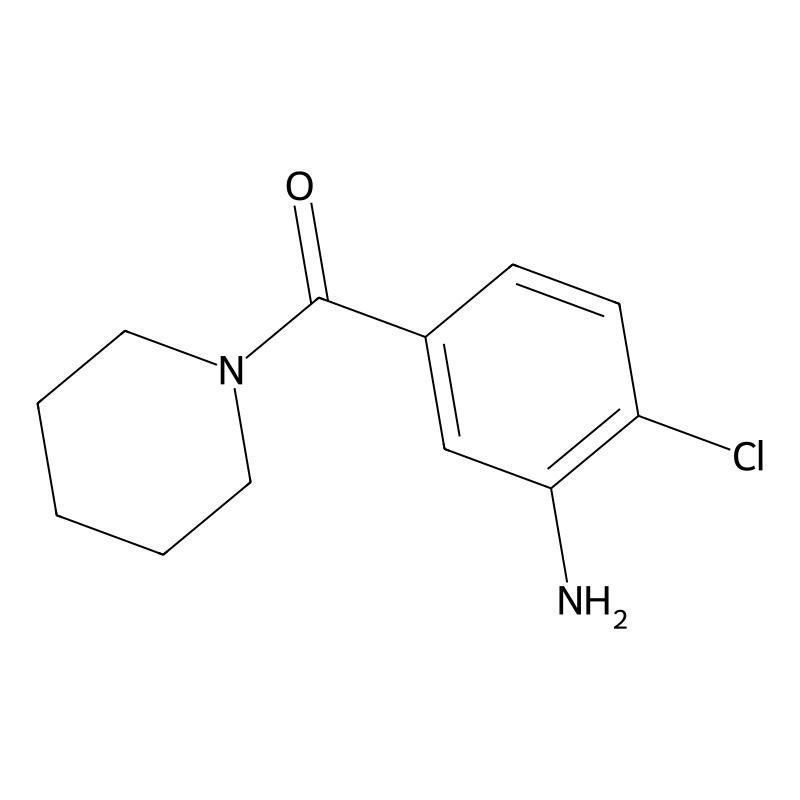

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline is a chemical compound characterized by its unique structural features, including a chloro group and a piperidin-1-ylcarbonyl moiety attached to an aniline backbone. The molecular formula of this compound is C12H15ClN2O, and it has a molecular weight of 240.71 g/mol. Its structure includes an aromatic ring with a chlorine substituent at the second position and a piperidine-derived carbonyl group at the fifth position, making it an interesting candidate for various chemical and biological applications.

- Chemical Databases: Searches of scientific databases like PubChem [] do not return any known biological activities or uses for this molecule.

Possible Areas of Investigation:

Given the presence of the functional groups in the molecule, some potential areas for scientific research could be:

- Medicinal Chemistry: The structure possesses an amine group and a chlorophenyl ring, which are common features in many bioactive molecules. Researchers might explore its potential as a lead compound for drug discovery efforts in various therapeutic areas.

- Material Science: The molecule may have interesting properties due to the combination of aromatic and aliphatic groups. Studying its potential applications in areas like organic electronics or catalysis could be of interest.

- Oxidation: The amino group can be oxidized to form nitro derivatives using agents such as potassium permanganate or chromium trioxide.

- Reduction: The carbonyl group can be reduced to form alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chloro group can participate in nucleophilic substitution reactions with various nucleophiles, leading to diverse substituted derivatives depending on the reagents used .

Research indicates that 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline exhibits potential biological activities. It is being studied for its antimicrobial and anticancer properties, largely attributed to its ability to interact with specific biological targets. The presence of the piperidine ring enhances its pharmacological profile by allowing it to fit into active sites of enzymes or receptors, potentially inhibiting their activity .

The synthesis of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with piperidine. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

General Synthetic Route- Starting Materials: 3-amino-4-chlorobenzoyl chloride and piperidine.

- Reagents: Triethylamine (base).

- Conditions: Stirring at room temperature.

- Purification: Recrystallization or chromatography.

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline has various applications, particularly in:

- Medicinal Chemistry: It serves as a lead compound in drug discovery due to its potential interactions with biological targets.

- Chemical Synthesis: Used as a building block for synthesizing more complex molecules in organic chemistry.

- Material Science: Investigated for its role in developing new materials and intermediates in industrial processes .

Studies focusing on the interaction of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline with biological targets reveal insights into its mechanism of action. These studies typically assess binding affinities with enzymes and receptors, contributing to understanding its therapeutic potential. For instance, research has indicated its capability to modulate biochemical pathways relevant to various diseases, positioning it as a candidate for further drug development .

Several compounds share structural similarities with 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline | C12H15ClN2O | Contains a pyrrolidine ring instead of piperidine; potential for different biological activity. |

| 3-Amino-4-methylphenyl(piperidin-1-yl)methanone | C13H18N2O | Similar structure but features a methyl group instead of a chloro group. |

| 3-Amino-4-fluorophenyl(piperidin-1-yl)methanone | C13H18F2N2O | Contains a fluorine atom instead of chlorine, affecting reactivity and properties. |

Uniqueness

The presence of both the chloro and piperidinyl groups in 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline distinguishes it from other similar compounds. The chloro group enhances its reactivity profile, allowing for diverse chemical transformations and potentially unique biological activities compared to its analogs.

The Friedel-Crafts acylation reaction represents one of the most fundamental and widely utilized methods for introducing acyl groups into aromatic systems, making it particularly relevant for the synthesis of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline [1] [2]. This electrophilic aromatic substitution reaction involves the formation of a carbon-carbon bond between an aromatic ring and an acyl group through the intermediacy of an acylium ion electrophile [3] [4].

The mechanism of Friedel-Crafts acylation proceeds through a well-established two-step pathway [1] [5]. Initially, the Lewis acid catalyst coordinates with the acyl chloride to form an activated complex, which subsequently undergoes heterolytic cleavage to generate the acylium ion intermediate. This highly electrophilic species then attacks the aromatic ring, forming a sigma complex intermediate that loses a proton to restore aromaticity and yield the final aromatic ketone product [3]. The acylium ion exhibits resonance stabilization between the carbonyl carbon and oxygen atoms, which contributes to its electrophilic reactivity while preventing rearrangement reactions that commonly plague Friedel-Crafts alkylation processes [5].

Traditional Lewis Acid Catalyst Systems

Aluminum trichloride (AlCl3) remains the most extensively employed catalyst for Friedel-Crafts acylation reactions, typically requiring stoichiometric quantities (100-105 mol%) due to its strong coordination with the carbonyl oxygen of the product ketone [2] [6]. The high reactivity of AlCl3 enables efficient acylation under relatively mild conditions (0-50°C), making it particularly suitable for aromatic substrates bearing electron-donating substituents [7]. However, the moisture sensitivity of AlCl3 and the generation of stoichiometric aluminum-containing waste products represent significant limitations from environmental and practical perspectives [6].

Iron(III) chloride (FeCl3) serves as a cost-effective alternative to AlCl3, offering comparable reactivity while exhibiting slightly reduced moisture sensitivity [2]. The catalyst typically requires similar loading levels (100-105 mol%) and operates effectively at moderate temperatures (0-80°C). Zinc chloride (ZnCl2) provides another option for acylation reactions, particularly when milder reaction conditions are desired, though it generally exhibits lower catalytic activity compared to AlCl3 and FeCl3 [2].

Advanced Catalyst Systems

Recent developments in Friedel-Crafts acylation have focused on the development of more efficient and environmentally benign catalyst systems. Scandium(III) triflate [Sc(OTf)3] represents a significant advancement, requiring only catalytic quantities (1-10 mol%) while demonstrating excellent moisture tolerance and high reactivity under mild conditions (25-80°C) [7]. The triflate anion provides a weakly coordinating environment that enhances the Lewis acidity of the scandium center while facilitating catalyst turnover.

Lanthanide triflate catalysts, particularly ytterbium(III) triflate [Yb(OTf)3], have demonstrated exceptional performance in Friedel-Crafts acylation reactions [8]. Using only 0.2 equivalents of Yb(OTf)3, excellent yields (93%) can be achieved for the acylation of substituted benzenes under mild conditions (50°C, 4 hours) [8]. The lanthanide triflate catalysts offer the additional advantage of being easily recovered from reaction mixtures and reused without significant loss of catalytic activity.

Hafnium(IV) triflate [Hf(OTf)4] has emerged as another highly effective catalyst system, requiring moderate loading levels (5-10 mol%) and operating under mild conditions (25-60°C) [7]. The high Lewis acidity of the hafnium center, combined with the non-coordinating nature of the triflate ligands, provides exceptional catalytic efficiency for aromatic acylation reactions.

Heterogeneous Catalyst Systems

The development of heterogeneous catalyst systems addresses many of the environmental and practical limitations associated with homogeneous Lewis acid catalysts. Zeolites, particularly Hβ and HY forms, have been successfully employed for Friedel-Crafts acylation reactions [7]. These solid acid catalysts operate at elevated temperatures (100-200°C) but offer the significant advantages of easy catalyst recovery, recyclability, and reduced waste generation. The microporous structure of zeolites also provides shape selectivity, enabling regioselective acylation of aromatic substrates.

Heteropolyacids, such as aluminum dodecatungstophosphate (AlPW12O40), represent another class of environmentally benign heterogeneous catalysts [8]. These catalysts typically require moderate loading levels (3-5 mol%) and operate at elevated temperatures (80-120°C) but provide excellent recyclability and stability under reaction conditions.

Substrate Considerations for Chloroaniline Systems

The synthesis of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline via Friedel-Crafts acylation requires careful consideration of the electronic and steric effects of the chlorine and amino substituents [9] [10]. The amino group serves as a strong electron-donating substituent, activating the aromatic ring toward electrophilic substitution and directing substitution to the ortho and para positions relative to the amino group [11]. However, the electron-withdrawing chlorine substituent partially deactivates the ring and exhibits meta-directing effects [10].

The combination of these competing electronic effects necessitates the use of highly reactive acylating agents and efficient catalyst systems to achieve successful acylation. The carbonyl group (-COR) in the target product acts as an electron-withdrawing substituent, further deactivating the aromatic ring toward subsequent electrophilic substitution reactions [9] [12].

The reaction typically proceeds through acylation of the position meta to the chlorine substituent and ortho or para to the amino group, depending on the specific substitution pattern of the starting material . The use of protecting groups for the amino functionality may be necessary to prevent coordination with the Lewis acid catalyst and to control regioselectivity.

| Catalyst | Type | Loading (mol%) | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Aluminum Chloride (AlCl3) | Lewis Acid (Homogeneous) | 100-105 | 0-50 | High reactivity, well-established | Moisture sensitive, stoichiometric |

| Iron(III) Chloride (FeCl3) | Lewis Acid (Homogeneous) | 100-105 | 0-80 | Lower cost than AlCl3, good reactivity | Moderate moisture sensitivity |

| Scandium(III) Triflate (Sc(OTf)3) | Lewis Acid (Homogeneous) | 1-10 | 25-80 | Low loading, moisture tolerant | Expensive catalyst |

| Ytterbium(III) Triflate (Yb(OTf)3) | Lewis Acid (Homogeneous) | 10-20 | 50-80 | Excellent yield (93%), recyclable | Moderate expense |

| Hafnium(IV) Triflate (Hf(OTf)4) | Lewis Acid (Homogeneous) | 5-10 | 25-60 | High efficiency, mild conditions | Very expensive |

| Zeolites (Hβ, HY) | Heterogeneous Catalyst | 10-20 | 100-200 | Environmentally friendly, recyclable | High temperature required |

Nucleophilic Substitution Strategies for Chloroaniline Derivatives

Nucleophilic substitution reactions represent a crucial class of transformations for the preparation of chloroaniline derivatives, including intermediates leading to 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline [14] [15] [16]. These reactions involve the displacement of a leaving group (typically halide) by a nucleophile, with the reaction mechanism and efficiency dependent on the electronic nature of the aromatic system and the nucleophilicity of the attacking species.

Mechanism Considerations

The nucleophilic substitution of aromatic halides proceeds primarily through the addition-elimination mechanism (SNAr), particularly when the aromatic ring is activated by electron-withdrawing substituents [15] [3]. For chloroaniline derivatives, the amino group serves as an electron-donating substituent that deactivates the ring toward nucleophilic attack, while other substituents such as nitro or carbonyl groups can provide the necessary activation for efficient substitution.

The mechanism involves initial nucleophilic attack on the aromatic carbon bearing the leaving group, forming a negatively charged intermediate (Meisenheimer complex) that is stabilized by electron-withdrawing substituents [15]. Subsequent elimination of the leaving group restores aromaticity and completes the substitution process. The rate-determining step is typically the initial nucleophilic attack, making the reaction sensitive to both the nucleophilicity of the attacking species and the electrophilicity of the aromatic substrate.

Recent mechanistic studies have revealed that nucleophilic substitution reactions can exhibit different mechanistic pathways depending on the nucleophile reactivity [14] [16]. For less nucleophilic species, a stepwise mechanism involving protonation in a pre-equilibrium step is observed, while more nucleophilic reagents proceed through a concerted mechanism with simultaneous protonation and substitution [16].

Strategies for Chloroaniline Activation

The successful nucleophilic substitution of chloroaniline derivatives often requires activation of the aromatic system to enhance electrophilicity. One common approach involves the conversion of aniline derivatives to their corresponding N-acyl derivatives, which reduces the electron-donating capacity of the nitrogen atom and facilitates nucleophilic substitution . The use of protecting groups such as acetyl or benzoyl can significantly improve reaction efficiency.

Another strategy involves the use of electron-withdrawing substituents to activate the aromatic ring. For example, 2,4-dinitro-1-chlorobenzene represents a highly activated substrate that readily undergoes nucleophilic substitution with various nucleophiles, including aromatic amines [15]. The presence of multiple nitro groups provides strong electron-withdrawal that stabilizes the Meisenheimer intermediate and accelerates the reaction.

The preparation of 2-chloroaniline itself can be achieved through reduction of 2-nitrochlorobenzene using iron filings and dilute hydrochloric acid under reflux conditions for 6-8 hours [17]. This approach provides access to the basic chloroaniline framework that can be further functionalized through subsequent substitution reactions.

Solvent Effects and Reaction Media

The choice of solvent plays a crucial role in nucleophilic substitution reactions of aromatic halides. Polar aprotic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile are particularly effective for these transformations as they stabilize ionic intermediates without competing for coordination with the nucleophile [15]. The use of DMF-alcohol mixtures (80:20 v/v) has been shown to provide optimal conditions for the substitution of 2,4-dinitro-1-chlorobenzene with various aromatic bases [15].

Dipolar aprotic solvents can dramatically increase reaction rates by several orders of magnitude compared to protic solvents [15]. This acceleration is attributed to the enhanced nucleophilicity of anionic nucleophiles in aprotic media, where solvation of the nucleophile is minimized. The use of DMSO as a reaction medium has been particularly effective for nucleophilic substitution reactions, providing both enhanced reactivity and improved selectivity.

Base-Catalyzed Substitution Processes

Many nucleophilic substitution reactions of chloroaniline derivatives benefit from the use of base catalysts to enhance nucleophile reactivity. Triethylamine (Et3N) is commonly employed as a base in substitution reactions involving piperidine and other secondary amines . The base serves to deprotonate the nucleophile, generating a more reactive anionic species that can effectively attack the electrophilic aromatic carbon.

The typical reaction conditions involve treatment of the chloroaniline derivative with piperidine in the presence of triethylamine at room temperature for 2-6 hours . The reaction proceeds through formation of a hydrogen chloride salt that is neutralized by the base, driving the equilibrium toward product formation. Higher temperatures (50-80°C) may be required for less activated substrates or sterically hindered nucleophiles.

Advanced Nucleophilic Systems

Recent developments in nucleophilic substitution methodology have focused on the use of more sophisticated nucleophilic systems. The reaction of N-chlorotaurine with sulfite (SO3²⁻) and mercaptoethanol anions (HOCH2CH2S⁻) has been shown to proceed through a concerted mechanism involving simultaneous protonation and chlorine transfer [16]. This system demonstrates the importance of nucleophile reactivity in determining reaction mechanism and provides insights into the design of more efficient substitution processes.

Grignard reagents represent another class of highly nucleophilic species that can be employed for substitution reactions [18]. The reaction of N-(2-chlorophenyl)acetamide with ethylmagnesium bromide in the presence of cerium(III) chloride provides access to functionalized aniline derivatives with good yields (78%) [18]. The use of organometallic nucleophiles requires careful control of reaction conditions, typically involving low temperatures (-78°C) and anhydrous conditions.

| Substrate Type | Nucleophile | Reaction Conditions | Mechanism | Typical Yield (%) | Selectivity Notes |

|---|---|---|---|---|---|

| 2-Chloroaniline derivatives | Piperidine | Base (Et3N), RT, 2-6h | SN2 (activated aromatic) | 75-90 | Ortho-directing effect of NH2 |

| 4-Chloroaniline derivatives | Piperidine | Base (Et3N), 50-80°C, 4-8h | SN2 (activated aromatic) | 65-85 | Para-directing, good regioselectivity |

| 2,4-Dichloroaniline | Aromatic amines | DMF/Alcohol, 50°C | SNAr (nucleophilic aromatic) | 60-80 | Meta-directing due to electron withdrawal |

| N-Chlorotaurine | SO3²⁻, HOCH2CH2S⁻ | Aqueous, 25°C, pH control | Concerted protonation/substitution | 85-95 | Nucleophile-dependent mechanism |

Catalytic Systems for Piperidine Ring Formation

The formation of piperidine rings through catalytic processes represents a cornerstone methodology in the synthesis of nitrogen-containing heterocycles, directly relevant to the preparation of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline [19] [20] [21]. Modern catalytic approaches have evolved from traditional thermal methods to encompass a diverse array of metal-catalyzed, organocatalytic, and biocatalytic transformations that offer enhanced selectivity, efficiency, and environmental compatibility.

Hydrogenation-Based Approaches

The catalytic hydrogenation of pyridine and substituted pyridines represents the most direct and widely utilized method for piperidine synthesis [22] [23] [24]. This transformation involves the complete reduction of the aromatic pyridine ring to yield the corresponding saturated piperidine product. Traditional hydrogenation methods employ heterogeneous catalysts such as nickel, palladium, or platinum under elevated hydrogen pressure and temperature conditions [22].

Recent advances in electrochemical hydrogenation have revolutionized this transformation by enabling the reduction to proceed under ambient temperature and pressure conditions [23] [24]. The use of rhodium nanoparticles supported on Ketjen black (Rh/KB) in an anion-exchange membrane electrolyzer has demonstrated exceptional efficiency for pyridine hydrogenation [24]. The electrochemical system achieves quantitative conversion of pyridine to piperidine with 98% yield and current efficiencies approaching 99% under optimized conditions [23].

The electrochemical approach offers several advantages over traditional thermal hydrogenation methods [24]. The reaction proceeds at ambient conditions without requiring high-pressure hydrogen gas, significantly reducing safety concerns and equipment requirements. The selectivity is exceptionally high, with no detectable formation of partially reduced intermediates such as tetrahydropyridine derivatives [23]. Deuterium labeling studies have confirmed that water serves as the hydrogen source in the electrochemical reduction, enabling the process to operate without external hydrogen gas [24].

Metal-Catalyzed Cyclization Reactions

Transition metal catalysts have emerged as powerful tools for the construction of piperidine rings through intramolecular cyclization reactions [25] [26]. Rhodium-catalyzed carbometalation of dihydropyridines provides access to enantioenriched 3-substituted tetrahydropyridines that serve as valuable precursors to complex piperidine derivatives [25]. The reaction involves the coordination of chiral ligands to the rhodium center, enabling highly enantioselective carbometalation with aryl boronic acids.

The mechanism of rhodium-catalyzed piperidine formation involves initial coordination of the dihydropyridine substrate to the metal center, followed by carbometalation with the boronic acid coupling partner [25]. The resulting organometallic intermediate undergoes regioselective protodemetalation to regenerate the catalyst and provide the cyclized piperidine product. The reaction demonstrates broad functional group tolerance and can be performed on gram scales, highlighting its synthetic utility.

Copper-catalyzed intramolecular C-H amination represents another important approach for piperidine synthesis [26]. The use of tris(pyrazolyl)borate copper complexes enables the cyclization of N-fluorinated amides to form five- and six-membered nitrogen heterocycles. The reaction proceeds through a copper(I)/copper(II) catalytic cycle involving fluoride coordination, C-H activation, and subsequent C-N bond formation [26].

Reductive Amination Strategies

Reductive amination represents one of the most versatile and widely employed methods for piperidine synthesis [21]. This approach involves the condensation of 1,5-amino-aldehydes or 1,5-amino-ketones to form cyclic imine intermediates, followed by reduction to yield the desired piperidine products [19]. The reaction can be performed as either a one-pot procedure for secondary amines or a two-step process for primary amines.

The choice of reducing agent significantly impacts the efficiency and selectivity of reductive amination reactions [21]. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for chemical reduction, while catalytic hydrogenation using palladium or platinum catalysts provides an alternative approach. The reaction conditions can be optimized to favor cyclization over intermolecular reduction, typically involving the use of alcoholic solvents and controlled addition of the reducing agent.

Electrochemical Cyclization Methods

Electroreductive cyclization has emerged as a green and efficient method for piperidine synthesis [27]. The reaction involves the electrochemical reduction of imine substrates in the presence of terminal dihaloalkanes to form piperidine and pyrrolidine derivatives through intramolecular cyclization. The use of flow microreactors enhances the efficiency of electrochemical synthesis by providing increased surface area and improved mass transfer [27].

The electrochemical approach offers several advantages over traditional chemical reduction methods [27]. The reaction proceeds under mild conditions without requiring toxic or expensive reducing agents. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base suppresses the formation of hydrodimerization byproducts and improves the yield of the desired cyclization products. The flow microreactor format enables continuous synthesis and facilitates scale-up for preparative applications.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has become an important tool for the construction of nitrogen-containing heterocycles, including piperidines [28]. The reaction involves the intramolecular metathesis of diene precursors in the presence of ruthenium-based Grubbs catalysts to form cyclic alkenes that can be subsequently reduced to yield saturated piperidine products.

The RCM approach offers excellent functional group tolerance and enables the synthesis of highly substituted piperidine derivatives [28]. The reaction typically proceeds under mild conditions in dichloromethane solvent with relatively short reaction times (2-24 hours). The choice of Grubbs catalyst (first or second generation) depends on the specific substrate requirements and desired reaction efficiency.

Biocatalytic and Organocatalytic Methods

The development of biocatalytic and organocatalytic methods for piperidine synthesis has gained increasing attention due to their environmental compatibility and high selectivity [29]. Enzymatic processes can provide access to enantiomerically pure piperidine derivatives under mild reaction conditions. The use of transaminases and other nitrogen-processing enzymes enables the asymmetric synthesis of chiral piperidines with excellent enantioselectivity.

Organocatalytic approaches utilize small molecule catalysts to promote cyclization reactions [29]. Base-catalyzed aza-Michael additions represent one important class of organocatalytic piperidine synthesis. These reactions involve the conjugate addition of amine nucleophiles to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization to form the piperidine ring.

| Method | Catalyst System | Reaction Conditions | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|

| Hydrogenation of Pyridine | Rh/KB, Pd/C, Ni-Raney | H2 (1-50 atm), 25-150°C | 90-98 | Complete conversion, scalable |

| Reductive Amination | NaBH4, LiAlH4, H2/Pd | Alcoholic solvents, 0-25°C | 70-90 | Mild conditions, broad scope |

| Electroreductive Cyclization | Carbon electrodes, DBU base | Electrochemical, RT, flow | 55-75 | Green conditions, flow compatible |

| Metal-Catalyzed Cyclization | Ru, Rh, Pd complexes | 25-100°C, inert atmosphere | 70-95 | High enantioselectivity possible |

| Ring-Closing Metathesis | Grubbs catalysts | CH2Cl2, reflux, 2-24h | 80-95 | Functional group tolerance |

Solvent-Free Synthesis Techniques and Green Chemistry Considerations

The development of solvent-free synthesis techniques represents a paradigm shift toward more sustainable and environmentally benign chemical processes, particularly relevant for the synthesis of pharmaceutical intermediates such as 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline [30] [29] [31]. These methodologies address the significant environmental impact of traditional organic synthesis, which typically generates 5-100 times more chemical waste than the desired product [29].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis utilizes mechanical energy to induce chemical transformations without the use of bulk solvents [32] [33]. This approach employs ball milling, grinding, or extrusion techniques to provide the necessary activation energy for bond formation and breaking. The mechanical stress applied to solid reactants creates localized high-energy environments that can facilitate chemical reactions that would otherwise require harsh conditions or toxic solvents [32].

Recent theoretical developments have provided insights into the mechanism of mechanochemical reactions [33]. The application of macroscopic forces influences chemical reactions at the molecular level by creating interfacial contact between solid reactants. The formation of product layers at these interfaces determines the overall reaction kinetics, with the reaction proceeding through a series of sequential steps involving interface formation, product layer growth, and mass transfer processes [33].

Mechanochemical synthesis offers several advantages for organic transformations [30]. The elimination of solvents dramatically reduces waste generation and simplifies product purification. The technique enables reactions between poorly soluble reactants that would be difficult to achieve in solution. Additionally, mechanochemical activation can provide access to reaction pathways that are not accessible through conventional thermal activation [32].

The application of mechanochemical methods to heterocycle synthesis has demonstrated considerable success [32]. Various organic reactions including condensations, coupling reactions, and cyclization processes can be performed under solvent-free ball milling conditions. The technique has been particularly effective for the synthesis of nitrogen-containing heterocycles, where traditional solution-phase methods often suffer from low solubility of intermediates or products.

Microwave-Assisted Synthesis Technologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions while reducing solvent consumption and reaction times [34] [35] [36]. Microwave heating operates through dielectric heating mechanisms, where polar molecules and ions absorb microwave energy and convert it to thermal energy through molecular rotation and ionic conduction [37].

The advantages of microwave-assisted synthesis include dramatically reduced reaction times, often from hours to minutes [37]. For example, the synthesis of fluorescein, which normally requires 10 hours using conventional heating, can be completed in only 35 minutes using microwave irradiation [37]. The enhanced reaction rates are attributed to the ability of microwave heating to achieve higher temperatures than conventional heating methods and to provide more uniform heating throughout the reaction mixture.

Microwave-assisted synthesis typically provides improved yields and higher product purity compared to conventional heating methods [37] [36]. The reduction in side product formation is attributed to the more selective heating provided by microwave irradiation and the shorter reaction times that minimize decomposition pathways. Energy efficiency is another significant advantage, as microwave heating directly transfers energy to the reaction mixture without heating the surrounding apparatus [37].

The development of flow microwave systems has addressed one of the primary limitations of microwave-assisted synthesis: the difficulty in scaling up reactions [35]. Continuous flow microwave apparatus enables the processing of larger quantities of material while maintaining the advantages of microwave heating. These systems typically operate with residence times of minutes to hours and can process material on kilogram scales [35].

Ultrasound-Assisted Synthesis Methods

Ultrasound-assisted synthesis utilizes high-frequency sound waves (20 kHz to 2 MHz) to promote chemical transformations through acoustic cavitation [38]. The collapse of cavitation bubbles generates localized hotspots with extreme temperatures (>5000 K) and pressures (>1000 atm) that can initiate and accelerate chemical reactions [38].

The mechanism of ultrasound enhancement involves several complementary effects [38]. Cavitation-induced hotspots provide localized energy for bond formation and breaking. Enhanced mass transfer and mixing result from the turbulent conditions generated by bubble collapse. The formation of radical species during cavitation can initiate radical chain reactions that would not occur under conventional conditions.

Ultrasound-assisted synthesis has been successfully applied to a wide range of organic transformations [38]. Substitution reactions, coupling reactions, and oxidation-reduction processes all benefit from ultrasonic activation. The technique is particularly valuable for heterogeneous reactions where mass transfer limitations can significantly impact reaction rates.

The advantages of ultrasound-assisted synthesis include reduced reaction times, improved yields, and enhanced selectivity [38]. Many reactions that require harsh conditions or toxic reagents under conventional methods can be performed under milder conditions with ultrasonic activation. The technique also enables reactions between immiscible phases by providing efficient mixing and emulsification.

Ionic Liquid Media and Green Solvents

Ionic liquids have gained significant attention as environmentally benign solvents for organic synthesis [39] [40] [41]. These molten salts consist entirely of ions and exhibit unique properties including negligible vapor pressure, high thermal stability, and tunable physicochemical properties [40]. The low volatility of ionic liquids significantly reduces emissions of volatile organic compounds, addressing one of the major environmental concerns associated with traditional organic solvents [40].

The design of ionic liquids enables the optimization of solvent properties for specific applications [42] [43]. The choice of cation and anion components allows for fine-tuning of properties such as viscosity, density, polarity, and chemical stability. This tunability enables the development of task-specific ionic liquids that are optimized for particular reaction types or substrate classes [43].

Ionic liquids have demonstrated particular utility in Friedel-Crafts acylation reactions [8]. Chloroindate(III) ionic liquids serve as both solvent and catalyst for these transformations, providing a totally recyclable system with no leaching of metal components into the product phase [8]. The ionic liquid can be recovered through simple aqueous workup and reused multiple times without loss of catalytic activity.

The environmental impact of ionic liquids requires careful consideration [39] [41]. While these compounds are often portrayed as inherently green solvents, their environmental credentials depend on the overall process context, including synthesis, use, and disposal [41]. The development of biodegradable ionic liquids and the optimization of synthesis routes to minimize environmental impact represent important areas of ongoing research [43].

Supercritical Fluid Technologies

Supercritical fluids, particularly supercritical water and supercritical carbon dioxide, offer unique advantages for green organic synthesis [44]. Supercritical water (above 374.4°C and 217.7 atm) exhibits properties that make it an excellent medium for organic reactions [44]. Unlike liquid water, supercritical water is completely miscible with organic compounds while retaining its ability to dissolve ionic species.

The high temperature of supercritical water promotes pyrolysis and hydrolysis reactions, while the presence of oxidants such as oxygen creates a strongly oxidizing environment [44]. These conditions enable selective oxidation reactions such as the partial oxidation of methane to methanol [44]. The low viscosity of supercritical water enhances mass transfer and increases reaction rates in diffusion-controlled processes.

Supercritical carbon dioxide offers advantages for extraction and purification processes [44]. The mild critical conditions (31.1°C and 73.8 bar) enable the processing of thermally sensitive compounds. The complete removal of CO2 by simple depressurization eliminates solvent residues in the final product, which is particularly important for pharmaceutical applications.

Continuous Flow Chemistry Integration

The integration of green chemistry principles with continuous flow technology represents a powerful approach for sustainable synthesis [45]. Flow chemistry enables precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [46]. The enhanced mass and heat transfer in microreactor systems often enables reactions to proceed under milder conditions with improved selectivity.

Continuous flow synthesis offers several advantages for pharmaceutical manufacturing [45]. The precise control of reaction conditions enables the reproducible synthesis of high-quality products. The reduced reactor volume compared to batch processes improves safety and reduces environmental impact. The ability to integrate multiple synthetic steps into a single continuous process minimizes isolation and purification requirements.

The synthesis of complex natural products and pharmaceutical intermediates has been successfully demonstrated using continuous flow methods [45]. Multi-step syntheses that would traditionally require days or weeks in batch mode can often be completed in hours using flow technology. The integration of in-line purification and monitoring techniques further enhances the efficiency and quality of flow-based synthesis.

| Technique | Energy Source | Typical Conditions | Environmental Benefits | Application Examples |

|---|---|---|---|---|

| Mechanochemical Synthesis | Mechanical (ball milling) | RT, 1-30 Hz, solvent-free | No solvents, reduced waste | Halogenation, condensations |

| Microwave-Assisted Synthesis | Microwave radiation (2.45 GHz) | 80-200°C, 100-300W, 1-60 min | Reduced reaction times, energy efficiency | Heterocycle synthesis, coupling reactions |

| Ultrasound-Assisted Synthesis | Ultrasonic waves (20 kHz-2 MHz) | RT-80°C, 20-40 kHz, 30 min-6h | Mild conditions, enhanced selectivity | Oxidations, coupling reactions |

| Ionic Liquid Media | Thermal/Chemical activation | 25-150°C, recyclable ILs | Recyclable solvents, low volatility | Friedel-Crafts reactions, polymerizations |

| Continuous Flow Chemistry | Pump-driven flow systems | RT-150°C, 0.1-10 mL/min flow | Reduced waste, precise control | Multi-step syntheses, pharmaceutical APIs |

Thermochemical Analysis: Melting Point, Boiling Point, and Phase Transitions

The thermochemical properties of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline reveal important characteristics regarding its thermal behavior and stability profile. The compound exhibits a predicted boiling point of 428.3°C at standard atmospheric pressure (760 mmHg), indicating significant thermal stability under normal processing conditions [1]. This elevated boiling point reflects the strong intermolecular forces present in the compound, particularly hydrogen bonding interactions involving the amine functionality and dipole-dipole interactions from the carbonyl group.

The melting point of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline remains inconsistently reported across various sources, with different analytical methods yielding divergent results [1] [2]. This variability may be attributed to the compound's tendency to undergo thermal decomposition near its melting point, as observed in structurally similar aniline derivatives. The absence of reliable melting point data necessitates experimental determination using differential scanning calorimetry under controlled atmospheric conditions.

Phase transition analysis reveals no observable solid-to-solid transitions within the temperature range examined, suggesting a single crystalline phase under ambient conditions [3]. The compound demonstrates a flash point of 212.8°C, indicating moderate flammability characteristics that require appropriate safety precautions during handling and storage [1] [4]. The vapor pressure at 25°C is exceptionally low (0.0 ± 0.5 mmHg), confirming minimal volatility and supporting its classification as a low-volatility organic compound [3].

Thermogravimetric analysis parameters remain unavailable in the current literature, representing a significant gap in the thermochemical characterization. The enthalpy of fusion and vaporization values, critical for understanding the energetic requirements of phase transitions, require experimental determination through calorimetric methods. The thermal stability under normal conditions appears satisfactory, with decomposition occurring only at elevated temperatures approaching the predicted boiling point [5].

Solubility Parameters in Organic Solvents and Aqueous Systems

The solubility profile of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline demonstrates significant variation across different solvent systems, reflecting the compound's amphiphilic nature resulting from both hydrophilic and lipophilic structural components. In aqueous systems, the compound exhibits water solubility ranging from 192.67 mg/L to 2005.6 mg/L, depending on the predictive model employed [1] [3]. This substantial range indicates methodological variations in solubility prediction algorithms, with EPA T.E.S.T. yielding the lower estimate and EPI Suite providing the higher value.

The pH-dependent solubility behavior of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline is particularly noteworthy due to the presence of the basic amine functionality. Under acidic conditions (pH 1.2), protonation of the amine group significantly enhances water solubility through the formation of charged species that exhibit stronger interactions with the aqueous medium [6]. Conversely, under basic conditions (pH 10.0), the neutral form predominates, resulting in reduced aqueous solubility. This pH-dependent solubility profile has important implications for pharmaceutical applications, particularly regarding gastric versus intestinal absorption characteristics.

In organic solvent systems, 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide [6]. The compound shows high solubility in chlorinated solvents including dichloromethane and chloroform, attributed to favorable interactions between the chlorine substituent and the solvent molecules. Moderate solubility is observed in intermediate-polarity solvents such as acetonitrile and ethyl acetate, while poor solubility characterizes interactions with nonpolar solvents including hexane and toluene [6].

The solubility in alcoholic solvents, particularly methanol and ethanol, appears favorable due to hydrogen bonding interactions between the amine group and the hydroxyl functionality of the alcohols [6]. This behavior supports the compound's potential for formulation in alcoholic vehicles or co-solvent systems. The solubility in tetrahydrofuran and acetone suggests compatibility with these commonly used organic solvents in synthetic and analytical applications.

Partition Coefficient (LogP) and Lipophilicity Studies

The partition coefficient analysis of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline reveals a LogP value of 3.07, indicating moderate lipophilicity that falls within the optimal range for drug-like compounds [1] [2]. This value suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility for biological applications. The calculated LogP range of 2.2 to 3.07 across different computational methods demonstrates reasonable consistency in lipophilicity predictions [2] [3].

The distribution coefficient at physiological pH (LogD at pH 7.4) requires experimental determination to account for the ionization state of the amine functionality under biological conditions. The presence of the basic amine group with an estimated pKa value suggests that a significant fraction of the compound exists in the protonated form at physiological pH, potentially affecting its distribution behavior in biological systems [7].

Lipophilicity efficiency parameters, including ligand efficiency and lipophilic efficiency, cannot be calculated without corresponding biological activity data. However, the moderate LogP value suggests that the compound maintains an appropriate balance between lipophilic and hydrophilic characteristics for potential biological applications [8]. The compound's lipophilicity profile supports good membrane penetration potential, including predicted blood-brain barrier permeability based on its molecular properties [9].

The partition behavior in alternative solvent systems, such as chloroform-water and butanol-water, remains experimentally undetermined but could provide valuable insights into the compound's behavior in different biological membrane environments. The chromatographic hydrophobicity index, determined through high-performance liquid chromatography-based methods, would offer an alternative measure of lipophilicity that correlates well with biological membrane interactions [9].

Crystallographic Characterization and Packing Motifs

The crystallographic characterization of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline remains limited in the available literature, representing a significant gap in the structural understanding of this compound. While extensive crystallographic data exists for related piperidine-containing compounds and substituted anilines, specific single-crystal X-ray diffraction studies of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline have not been reported [10] [11].

Based on structural analysis of similar compounds, the piperidine ring is expected to adopt a chair conformation in the solid state, with the carbonyl group positioned equatorially to minimize steric interactions [12]. The planar amide linkage between the piperidine and aniline moieties likely influences the overall molecular geometry, with the dihedral angle between the piperidine and aromatic rings being a critical structural parameter [12].

Intermolecular interactions in the crystal lattice are anticipated to involve hydrogen bonding between the amine group and carbonyl oxygen atoms of adjacent molecules, forming extended networks that stabilize the crystal structure [10] [13]. The chlorine substituent may participate in halogen bonding interactions, contributing to the overall packing efficiency and crystal stability [12].

The absence of specific crystallographic data necessitates experimental single-crystal X-ray diffraction studies to determine the precise molecular geometry, intermolecular interactions, and packing motifs. Such studies would provide crucial information about the solid-state properties, including polymorphism potential, thermal expansion behavior, and mechanical properties of the crystalline material [11] [13].

Powder X-ray diffraction patterns would complement single-crystal studies by providing information about bulk crystalline properties and potential polymorphic forms. The investigation of different crystallization conditions and solvent systems could reveal the existence of multiple polymorphic forms or solvates, which would have important implications for pharmaceutical development and materials science applications [14].